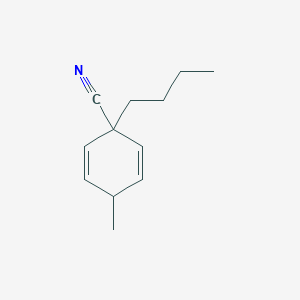![molecular formula C18H24Si2 B15162202 Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane CAS No. 847548-61-2](/img/structure/B15162202.png)
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane: is an organosilicon compound characterized by the presence of both methyl and diphenyl groups attached to a silicon atom, along with a trimethylsilyl-substituted ethenyl group. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane typically involves the reaction of diphenylmethylsilane with a trimethylsilyl-substituted alkyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is introduced to the silane in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger volumes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the catalytic systems used.
化学反应分析
Types of Reactions
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically involve the use of hydride donors to convert the silicon-containing groups into more reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, enhancing their stability and reactivity.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Industry: It finds applications in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
作用机制
The mechanism by which Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane exerts its effects is largely dependent on its ability to participate in various chemical reactions. The silicon atom in the compound can form strong bonds with other elements, allowing it to act as a versatile building block in chemical synthesis. The trimethylsilyl group provides steric protection, making the compound less reactive under certain conditions, while the ethenyl group can participate in addition reactions, further expanding its utility.
相似化合物的比较
Similar Compounds
- Triisopropyl(trimethylsilyl)ethynylsilane
- Tetramethylsilane
- Diphenylmethylsilane
Uniqueness
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane is unique due to its combination of methyl, diphenyl, and trimethylsilyl-substituted ethenyl groups. This combination imparts specific reactivity patterns and stability, making it distinct from other organosilicon compounds. Its ability to undergo a variety of chemical reactions while maintaining stability under different conditions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
847548-61-2 |
|---|---|
分子式 |
C18H24Si2 |
分子量 |
296.6 g/mol |
IUPAC 名称 |
trimethyl-[2-[methyl(diphenyl)silyl]ethenyl]silane |
InChI |
InChI=1S/C18H24Si2/c1-19(2,3)15-16-20(4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI 键 |
ZAVLYSOHHGIFOO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
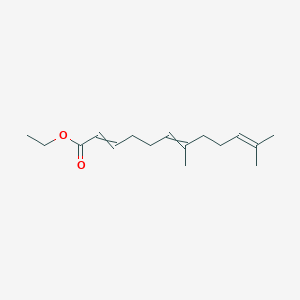
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
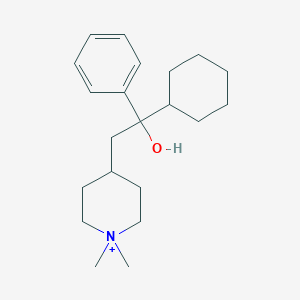
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
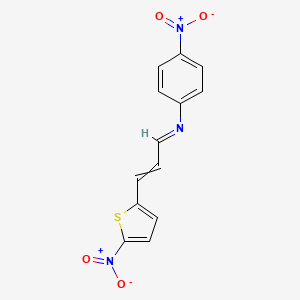
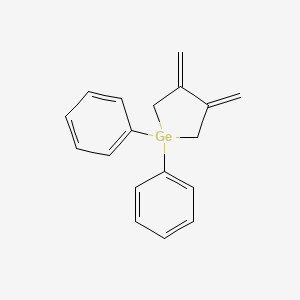
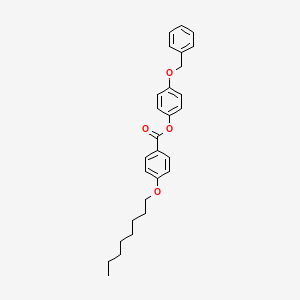
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)

